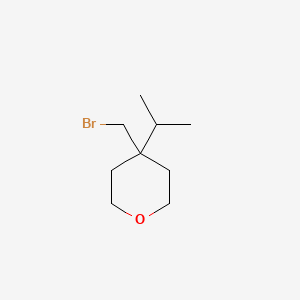

4-(Bromomethyl)-4-(propan-2-YL)oxane

Description

4-(Bromomethyl)-4-(propan-2-YL)oxane is a brominated oxane derivative characterized by a bromomethyl group and a branched isopropyl (propan-2-yl) substituent at the 4-position of the tetrahydropyran (oxane) ring. The bromomethyl group serves as a reactive site for nucleophilic substitution, making such compounds valuable intermediates in organic synthesis and pharmaceutical applications.

Properties

Molecular Formula |

C9H17BrO |

|---|---|

Molecular Weight |

221.13 g/mol |

IUPAC Name |

4-(bromomethyl)-4-propan-2-yloxane |

InChI |

InChI=1S/C9H17BrO/c1-8(2)9(7-10)3-5-11-6-4-9/h8H,3-7H2,1-2H3 |

InChI Key |

UELARDGXTSTOMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(CCOCC1)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4-(propan-2-YL)oxane typically involves the bromination of a precursor compound. One common method is the bromination of 4-methyl-4-(propan-2-yl)oxane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Industrial Production Methods

In an industrial setting, the production of 4-(Bromomethyl)-4-(propan-2-YL)oxane might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines under basic conditions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Alcohols, nitriles, or amines.

Oxidation: Alcohols or carboxylic acids.

Reduction: Methyl derivatives.

Scientific Research Applications

4-(Bromomethyl)-4-(propan-2-YL)oxane has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the modification of biomolecules for studying biological pathways.

Medicine: Could be explored for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-4-(propan-2-YL)oxane depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Brominated Oxane Derivatives

Structural and Molecular Properties

The table below compares key structural features and molecular parameters of 4-(Bromomethyl)-4-(propan-2-YL)oxane with analogs from the evidence:

Key Observations:

- The di-bromo derivative (C6H10Br2O) exhibits higher electrophilicity due to two electron-withdrawing bromine atoms, enhancing reactivity in cross-coupling reactions .

- Molecular Weight : The isopropyl-substituted compound has a higher molecular weight (221.14) than analogs with smaller substituents, which may influence solubility and crystallization behavior.

Physicochemical Properties

- Boiling/Melting Points: Increased branching (e.g., isopropyl vs. methyl) typically lowers melting points due to reduced crystal lattice efficiency. The di-bromo derivative (C6H10Br2O) likely has a higher boiling point (257.95 g/mol) than mono-bromo analogs due to stronger van der Waals forces .

- Solubility: Isopropyl and dimethyl substituents enhance lipophilicity, improving solubility in non-polar solvents. This property is critical in drug design for membrane permeability .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates :

- Material Science :

- The 2,2-dimethyl derivative (CAS 1050494-70-6) is employed in polymer cross-linking due to its stability and controlled reactivity .

Biological Activity

4-(Bromomethyl)-4-(propan-2-YL)oxane is an organic compound with potential applications in various biological contexts. Its unique structure, characterized by a bromomethyl group and a propan-2-yl moiety, suggests that it may exhibit significant biological activity. This article reviews the available literature on its biological properties, including antimicrobial and anticancer activities, synthesizing findings from diverse sources.

- Molecular Formula : C10H19BrO

- CAS Number : 80105087

- Structure : The compound features a bromomethyl group attached to a propan-2-yl oxane ring, which can influence its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that 4-(Bromomethyl)-4-(propan-2-YL)oxane has demonstrated antimicrobial activity . Studies have shown that compounds with similar structural motifs often exhibit efficacy against various bacterial strains. For instance:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate activity |

The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways, although specific pathways for this compound remain to be fully elucidated.

Anticancer Activity

Preliminary studies suggest that 4-(Bromomethyl)-4-(propan-2-YL)oxane may possess anticancer properties . The compound has been investigated for its ability to induce cell death in cancer cell lines through mechanisms such as apoptosis and ferroptosis. Notably, the presence of the bromine atom may enhance its reactivity towards biological targets, leading to increased cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

These findings indicate a potential role for this compound in developing new anticancer agents.

The biological activity of 4-(Bromomethyl)-4-(propan-2-YL)oxane is hypothesized to involve:

- Covalent Bond Formation : The electrophilic nature of the bromomethyl group allows it to form covalent bonds with nucleophilic sites on proteins or DNA.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival, such as glutathione peroxidase (GPX4), which is crucial for maintaining cellular redox balance.

- Induction of Ferroptosis : Recent studies highlight the potential of this compound to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.

Case Studies

A recent study published in Chemistry & Biology focused on the structure-activity relationship of brominated oxanes, including 4-(Bromomethyl)-4-(propan-2-YL)oxane. The study demonstrated that modifications to the bromomethyl group significantly affected the compound's cytotoxicity against various cancer cell lines, emphasizing the importance of substituent effects on biological activity .

Another investigation explored the antimicrobial properties of related compounds, finding that those with a similar oxane structure exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria . This suggests that 4-(Bromomethyl)-4-(propan-2-YL)oxane could be further explored as a lead compound in antibiotic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.